molecular formula C13H16BrNO2S2 B2775684 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide CAS No. 2415602-19-4

3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide

Cat. No. B2775684
CAS RN: 2415602-19-4
M. Wt: 362.3
InChI Key: BTDGJTROCCQMBE-UHFFFAOYSA-N
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Description

3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in inflammatory and cancer pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, as well as the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide in lab experiments is its specificity for certain enzymes involved in inflammatory and cancer pathways. This allows for more targeted and effective treatments. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for the study of 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide. One area of research could focus on the optimization of its synthesis method to improve yield and purity. Another area of research could focus on the development of more targeted and effective therapeutic applications, such as the use of nanoparticles to deliver the compound to specific cells or tissues. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide involves the reaction of 3-bromobenzoyl chloride with 6-hydroxy-1,4-dithiepan-6-ylmethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Scientific Research Applications

3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has been studied for its potential therapeutic applications in various areas of scientific research. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2S2/c14-11-3-1-2-10(6-11)12(16)15-7-13(17)8-18-4-5-19-9-13/h1-3,6,17H,4-5,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDGJTROCCQMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide

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